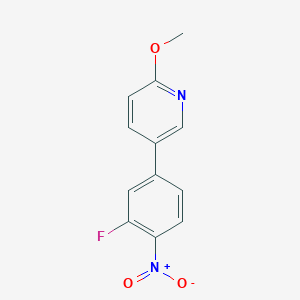
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine
描述
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine is an organic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a 3-fluoro-4-nitrophenyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to form 3-fluoro-4-nitroaniline.
Diazotization and Sandmeyer Reaction: 3-fluoro-4-nitroaniline is then diazotized and subjected to a Sandmeyer reaction to introduce the pyridine ring, forming 5-(3-fluoro-4-nitrophenyl)pyridine.
Methoxylation: Finally, the compound undergoes methoxylation at the 2-position of the pyridine ring to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 5-(3-Fluoro-4-aminophenyl)-2-methoxypyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-(3-Fluoro-4-nitrophenyl)-2-formylpyridine or 5-(3-Fluoro-4-nitrophenyl)-2-carboxypyridine.
科学研究应用
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Radiopharmaceuticals: The fluorine atom in the compound can be replaced with radioactive isotopes for use in medical imaging techniques such as positron emission tomography (PET).
作用机制
The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Material Science: The electronic properties of the compound can influence the behavior of materials in which it is incorporated, such as enhancing conductivity or altering optical properties.
相似化合物的比较
Similar Compounds
3-Fluoro-4-nitrophenol: Similar in structure but lacks the pyridine ring and methoxy group.
3-Fluoro-4-nitroaniline: Similar in structure but lacks the pyridine ring and methoxy group.
5-(3-Fluoro-4-nitrophenyl)pyridine: Similar but lacks the methoxy group.
Uniqueness
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine is unique due to the presence of both the methoxy group and the pyridine ring, which can influence its reactivity and applications
生物活性
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a nitrophenyl moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include :
- Receptor Binding : The compound may exhibit affinity for nicotinic acetylcholine receptors (nAChRs), similar to other nitrophenyl-substituted pyridines, which could influence neurotransmission and pain modulation .
- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit various kinases, which are critical in cellular signaling pathways .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
- Antinociceptive Activity Study :
- Cytotoxicity Assay :
- Kinase Inhibition Evaluation :
Safety Profile and Toxicity Concerns
While the biological activities are promising, there are concerns regarding toxicity associated with nitro-substituted compounds. The presence of the nitro group can lead to metabolic reduction products that may exhibit cytotoxicity or genotoxicity .
属性
IUPAC Name |
5-(3-fluoro-4-nitrophenyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-18-12-5-3-9(7-14-12)8-2-4-11(15(16)17)10(13)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDGPBPSKWLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















